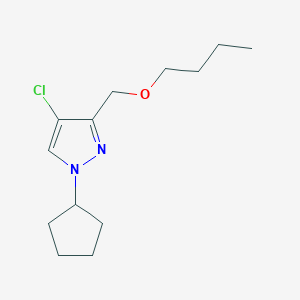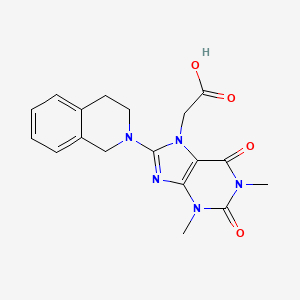
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound characterized by its intricate structure and multifaceted potential applications. This compound, due to its unique molecular configuration, has garnered interest in various scientific fields, from chemistry and biology to potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step organic reactions, often starting with the construction of the dihydroisoquinoline and purine frameworks separately, followed by the coupling of these fragments.
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, optimizing for yield, purity, and cost-efficiency. The use of automated continuous flow reactors and optimized reaction conditions such as precise temperature control and solvent selection plays a crucial role.
化学反应分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Removal of oxygen or addition of hydrogen, commonly using reagents like lithium aluminium hydride.
Substitution: : Replacement of one functional group with another, possible with reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the reaction type. Oxidation might yield more oxygen-rich compounds, while reduction will produce more saturated compounds. Substitution will yield derivatives based on the substituent introduced.
科学研究应用
The compound finds extensive use in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Studying enzyme interactions due to its structural mimicry of biological substrates.
Medicine: : Potential therapeutic applications, particularly in drug design targeting specific biological pathways.
Industry: : As a precursor for manufacturing specialized organic compounds.
作用机制
The mechanism of action involves:
Molecular Targets: : Potential interactions with enzymes or receptors due to its structural similarity to biological molecules.
Pathways Involved: : It might interfere or modify biochemical pathways by binding to specific proteins or enzymes, thus altering their activity.
相似化合物的比较
Comparing with similar compounds, such as analogs of dihydroisoquinoline or purine derivatives, this compound stands out due to its combined structural features
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl compounds
This compound’s fusion of two significant structural motifs results in a versatile molecule with broad-spectrum applications, making it a topic of substantial interest in scientific research and industrial applications.
属性
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEULWKCMTTWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
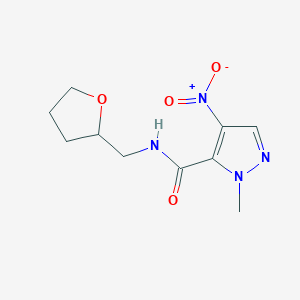
![2-(3-methylbutyl)-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2446413.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)
![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)
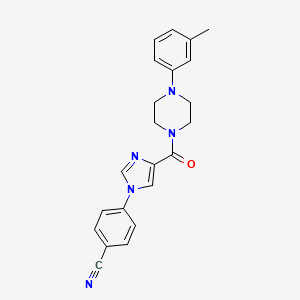
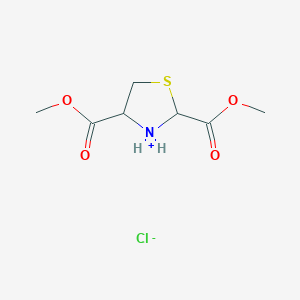
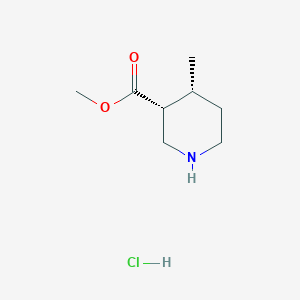

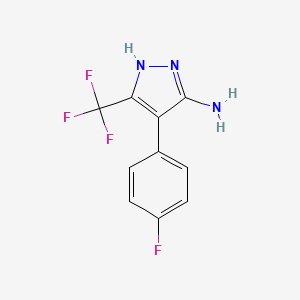
![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(4-phenylphenyl)pyrimidine](/img/structure/B2446428.png)
![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-3-carboxylic acid](/img/structure/B2446432.png)
![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)
